4,5-Bis(benzylthio)-3-pyridazinethiol
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Overview
Description
4,5-Bis(benzylthio)-3-pyridazinethiol is a heterocyclic compound that features a pyridazine ring substituted with benzylthio groups at the 4 and 5 positions and a thiol group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(benzylthio)-3-pyridazinethiol typically involves the reaction of benzyl chloride with a pyridazine derivative under specific conditions. One common method involves the use of benzyl chlorides and [NEt4]2[Zn(dmit)2] as starting materials . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like cuprous chloride to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(benzylthio)-3-pyridazinethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.
Substitution: The benzylthio groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzylthio groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of benzylthio derivatives.
Scientific Research Applications
4,5-Bis(benzylthio)-3-pyridazinethiol has several scientific research applications:
Biology: The compound’s thiol group allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-Bis(benzylthio)-3-pyridazinethiol involves its interaction with molecular targets through its thiol and benzylthio groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity. The compound may also participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(benzylthio)-1,3-dithiole-2-thione: Similar structure but with a dithiole-thione core instead of a pyridazine ring.
4,5-Diarylimidazole-2-thiones: Compounds with imidazole rings substituted with aryl and thiol groups.
Uniqueness
4,5-Bis(benzylthio)-3-pyridazinethiol is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical properties and reactivity. Its combination of benzylthio and thiol groups allows for versatile chemical modifications and interactions with biological molecules, making it a valuable compound in various research and industrial applications.
Biological Activity
4,5-Bis(benzylthio)-3-pyridazinethiol, with the chemical formula C18H16N2S3 and CAS number 6958-59-4, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits properties that may influence:
- Antioxidant Activity : It has been shown to scavenge free radicals, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Studies indicate that it possesses inhibitory effects against certain bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant activity. In vitro assays revealed that the compound effectively reduces reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders. A study quantified its effectiveness using the DPPH radical scavenging assay, showing a concentration-dependent response.
Concentration (µM) | % Inhibition |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
Antimicrobial Activity
In antimicrobial studies, the compound showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest the potential utility of this compound as a lead compound for developing new antimicrobial agents.
Enzyme Inhibition Studies
The compound has also been investigated for its ability to inhibit specific enzymes. For instance, it was found to inhibit cholinesterase activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's. The IC50 value was determined to be approximately 50 µM in enzyme assays.
Case Studies
-
Case Study on Neuroprotection :
A study focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque formation. -
Case Study on Anticancer Activity :
Another investigation explored the anticancer properties of this compound against human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 25 µM, suggesting its potential as an anticancer agent.
Properties
CAS No. |
6958-59-4 |
---|---|
Molecular Formula |
C18H16N2S3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
4,5-bis(benzylsulfanyl)-1H-pyridazine-6-thione |
InChI |
InChI=1S/C18H16N2S3/c21-18-17(23-13-15-9-5-2-6-10-15)16(11-19-20-18)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H,20,21) |
InChI Key |
AXTRLGYCCYUMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C(=S)NN=C2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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